molecular formula C19H18F3N3S B1302463 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol CAS No. 261633-26-5

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol

Cat. No.: B1302463
CAS No.: 261633-26-5
M. Wt: 377.4 g/mol
InChI Key: BKYNVRSVBTXYKH-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 3-(trifluoromethyl)benzohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Scientific Research Applications

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The phenyl substituents can interact with biological membranes, influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl)-4-phenyl-1,2,4-triazole-3-thiol
  • 4-(trifluoromethyl)phenyl)-4-phenyl-1,2,4-triazole-3-thiol
  • 5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and trifluoromethyl groups. These groups enhance its chemical stability, lipophilicity, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3S/c1-18(2,3)13-9-7-12(8-10-13)16-23-24-17(26)25(16)15-6-4-5-14(11-15)19(20,21)22/h4-11H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNVRSVBTXYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372476
Record name 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-26-5
Record name 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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